Molecular structure and weight of 4-(5-Ethynyl-2-fluorophenyl)morpholine
Molecular structure and weight of 4-(5-Ethynyl-2-fluorophenyl)morpholine
As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently encounter the need for highly modular, privileged scaffolds. These molecular building blocks must seamlessly integrate into complex bioconjugation workflows while maintaining favorable pharmacokinetic profiles. 4-(5-Ethynyl-2-fluorophenyl)morpholine is a masterclass in such structural design. By combining a solubilizing morpholine ring, an electron-modulating fluorine atom, and a bioorthogonal ethynyl handle, this compound serves as a highly versatile intermediate for developing kinase inhibitors, PROTACs, and targeted fluorescent probes.
This technical guide deconstructs the molecular architecture, physicochemical properties, and synthetic methodologies of 4-(5-Ethynyl-2-fluorophenyl)morpholine, providing a self-validating framework for its application in advanced medicinal chemistry.
Physicochemical Profiling and Structural Causality
The utility of 4-(5-Ethynyl-2-fluorophenyl)morpholine is rooted in the synergistic causality of its three primary functional groups. Each moiety is strategically positioned to dictate the molecule's behavior in both synthetic environments and biological systems.
-
The Morpholine Scaffold: Positioned at C1 of the phenyl ring, morpholine is a privileged heterocyclic scaffold. It balances aqueous solubility with lipophilicity and acts as a robust hydrogen-bond acceptor, making it a frequent motif in central nervous system (CNS) therapeutics and ATP-competitive kinase inhibitors1[1].
-
Ortho-Fluorine Modulation: The strategic placement of the fluorine atom ortho to the morpholine ring is a profound electronic choice. Fluorine's high electronegativity exerts a strong inductive electron-withdrawing effect (-I), which lowers the pKa of the adjacent morpholine nitrogen. This prevents excessive protonation at physiological pH (7.4), thereby enhancing passive membrane permeability and metabolic stability2[2].
-
Meta-Ethynyl Handle: The terminal alkyne at C5 provides a rigid, sp-hybridized bioorthogonal handle. Its linear geometry minimizes steric clash in protein binding pockets while remaining primed for late-stage functionalization via Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) or further cross-coupling.
Table 1: Quantitative Physicochemical Data
To ensure high ligand efficiency, the foundational metrics of the compound are summarized below 3[3].
| Parameter | Value | Causality / Implication in Drug Design |
| Chemical Name | 4-(5-Ethynyl-2-fluorophenyl)morpholine | Defines the precise regiochemistry of the substitutions. |
| Molecular Formula | C₁₂H₁₂FNO | Establishes the atomic composition. |
| Molecular Weight | 205.23 g/mol | Falls well within the Lipinski "Rule of 5" ideal range (<500 Da). |
| Hydrogen Bond Donors | 0 | Lack of donors enhances blood-brain barrier (BBB) crossing. |
| Hydrogen Bond Acceptors | 2 (N, O) | Provides specific hinge-binding capabilities in kinase active sites. |
| Topological Polar Surface Area | 12.5 Ų | Highly lipophilic profile; optimal for intracellular target engagement. |
Synthetic Methodology & Self-Validating Workflows
To synthesize 4-(5-Ethynyl-2-fluorophenyl)morpholine with high yield and regiocontrol, a sequential cross-coupling strategy is employed starting from a di-halogenated precursor. The protocol below is designed as a self-validating system, ensuring that each intermediate is chemically confirmed before proceeding.
Step 1: Regioselective Buchwald-Hartwig Amination
-
Objective: Couple morpholine to 4-bromo-1-fluoro-2-iodobenzene.
-
Causality: Morpholine selectively couples at the more reactive C–I bond over the C–Br bond due to the lower bond dissociation energy of iodine, ensuring strict regiocontrol. Cesium carbonate (Cs₂CO₃) is chosen as a mild base to prevent nucleophilic aromatic substitution (SNAr) side reactions with the fluorine atom.
-
Protocol:
-
Charge a Schlenk flask with 4-bromo-1-fluoro-2-iodobenzene (1.0 eq), morpholine (1.2 eq), Pd₂(dba)₃ (0.02 eq), BINAP (0.04 eq), and Cs₂CO₃ (2.0 eq).
-
Evacuate and backfill with argon (3x), then add anhydrous toluene (0.2 M).
-
Heat to 90 °C for 12 hours under vigorous stirring.
-
Cool to room temperature, filter through Celite, and concentrate in vacuo.
-
-
Self-Validation checkpoint: Analyze the crude mixture via LC-MS. The successful formation of the intermediate, 4-(5-bromo-2-fluorophenyl)morpholine, is confirmed by an [M+H]⁺ peak at m/z 260.0/262.0, displaying the characteristic 1:1 isotopic pattern indicative of a single bromine atom.
Step 2: Sonogashira Cross-Coupling
-
Objective: Install the protected alkyne handle at the C–Br position.
-
Causality: The Pd/Cu co-catalytic system facilitates sp²-sp carbon coupling at the remaining bromide site 4[4]. Triethylamine (TEA) acts dually as the solvent and the base required to generate the active copper acetylide intermediate.
-
Protocol:
-
Dissolve the intermediate (1.0 eq) in degassed TEA (0.3 M).
-
Add Ethynyltrimethylsilane (TMS-acetylene) (1.5 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.10 eq).
-
Stir at 70 °C for 6 hours under argon.
-
-
Self-Validation checkpoint: TLC (Hexanes/EtOAc 8:2) should indicate complete consumption of the bromide starting material. LC-MS will confirm the TMS-protected intermediate at m/z 278.1.
Step 3: Desilylation
-
Objective: Remove the TMS group to liberate the terminal alkyne.
-
Causality: The thermodynamic driving force of strong Si–F bond formation allows for rapid and quantitative removal of the TMS protecting group under mild conditions.
-
Protocol:
-
Dissolve the TMS-protected intermediate in THF (0.2 M) and cool to 0 °C.
-
Add Tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.2 eq) dropwise.
-
Stir for 1 hour, allowing the reaction to warm to room temperature.
-
Quench with saturated aqueous NH₄Cl, extract with EtOAc, and purify via flash chromatography.
-
-
Self-Validation checkpoint: IR spectroscopy of the purified product will reveal a sharp, characteristic terminal alkyne C–H stretch at ~3300 cm⁻¹ and a weak C≡C stretch at ~2100 cm⁻¹.
Synthetic workflow for 4-(5-Ethynyl-2-fluorophenyl)morpholine via sequential cross-coupling.
Application: Bioorthogonal CuAAC Bioconjugation
Once synthesized, 4-(5-Ethynyl-2-fluorophenyl)morpholine serves as a highly efficient "Click" chemistry handle. In the development of Proteolysis Targeting Chimeras (PROTACs) or target-engagement assays, the terminal alkyne undergoes a highly specific 1,3-dipolar cycloaddition with azide-functionalized molecules 5[5].
The causality behind choosing this specific building block for bioconjugation lies in the electronic shielding provided by the ortho-fluorine, which prevents metabolic degradation of the morpholine ring while the ethynyl group projects outward into solvent-exposed regions of the target protein, allowing the bulky triazole linkage to form without inducing steric clashes.
CuAAC bioconjugation utilizing the ethynyl handle to form a stable triazole linkage.
References
-
Kattil Parmbil, S., et al. "Morpholine as a privileged scaffold for neurodegenerative disease therapeutics." RSC Advances (2026). 1
-
Gillis, E. P., et al. "Applications of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry 58.21 (2015): 8315-8359. 2
-
Namiki Shoji Co., Ltd. "Building Blocks Catalogue January 2025." (2025). 3
-
Chinchilla, R., & Nájera, C. "Recent advances in Sonogashira reactions." Chemical Society Reviews 40.10 (2011): 5084-5121. 4
-
Thirumurugan, P., et al. "Click chemistry for drug development and diverse chemical-biology applications." Chemical Reviews 113.7 (2013): 4905-4979. 5
Sources
- 1. Morpholine as a privileged scaffold for neurodegenerative disease therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. namiki-s.co.jp [namiki-s.co.jp]
- 4. Recent advances in Sonogashira reactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
